4-(Piperidin-4-yl)aniline dihydrochloride
Description
Significance as a Chemical Scaffold and Versatile Building Block
In medicinal chemistry and organic synthesis, a chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. 4-(Piperidin-4-yl)aniline (B52056) serves as an exemplary chemical scaffold due to its distinct structural features and reactive sites. The molecule is bifunctional, possessing both a primary aromatic amine on the aniline (B41778) ring and a secondary aliphatic amine within the piperidine (B6355638) ring. This duality allows for selective chemical modifications at either position, enabling chemists to build diverse and complex molecular frameworks.
The piperidine ring, a six-membered saturated heterocycle, is a prevalent motif in many pharmaceuticals. Its structural flexibility allows it to adopt various conformations, which can be crucial for optimizing the binding of a molecule to its biological target. researchgate.net The introduction of this scaffold can modulate a compound's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The aniline portion of the molecule also provides a reactive handle for a multitude of chemical transformations, further enhancing its versatility as a building block. umich.edu The strategic combination of these two moieties in one molecule makes 4-(piperidin-4-yl)aniline a highly valuable and versatile intermediate in the design and synthesis of new chemical entities.
Table 1: Chemical Identity of 4-(Piperidin-4-yl)aniline Dihydrochloride (B599025)
| Property | Value |
|---|---|
| IUPAC Name | 4-(piperidin-4-yl)aniline;dihydrochloride |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ |
| Molecular Weight | 249.18 g/mol |
| CAS Number | 1159824-20-0 |
| Synonyms | 4-(4-Aminophenyl)piperidine dihydrochloride, 4-Piperidin-4-yl-phenylamine dihydrochloride |
Role in the Synthesis of Complex Organic Architectures
The utility of 4-(piperidin-4-yl)aniline dihydrochloride as a building block is demonstrated by its application in the synthesis of complex, biologically active molecules. Its bifunctional nature permits its use in multi-step synthetic sequences to construct larger, more intricate structures. A primary application of this compound is as a key intermediate in the development of novel pharmaceuticals.
For instance, the 4-aminophenylpiperidine scaffold is a core component in the design of certain C-C chemokine receptor type 5 (CCR5) antagonists. nih.govlookchem.comnih.gov CCR5 is a crucial co-receptor for the entry of M-tropic strains of HIV into host cells, making its antagonists a significant class of anti-HIV agents. lookchem.com Synthetic routes to these antagonists often utilize the 4-(piperidin-4-yl)aniline core, where the aniline nitrogen can be functionalized to build one part of the final molecule, while the piperidine nitrogen is used to connect another pharmacophoric group. nih.gov
Furthermore, this scaffold is employed in the synthesis of Janus kinase (JAK) inhibitors. google.comnih.gov The JAK family of enzymes plays a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. dntb.gov.ua By incorporating the 4-(piperidin-4-yl)aniline moiety, medicinal chemists can develop potent and selective inhibitors targeting these enzymes. The synthesis of these complex inhibitors often involves coupling reactions at both the aniline and piperidine nitrogens to achieve the desired molecular architecture. google.com
Table 2: Application in the Synthesis of Bioactive Molecules
| Target Class | Example Application | Role of 4-(Piperidin-4-yl)aniline Scaffold |
|---|---|---|
| CCR5 Antagonists | Anti-HIV therapeutics | Serves as a central scaffold for linking different pharmacophoric elements required for receptor binding. nih.govsemanticscholar.org |
| Janus Kinase (JAK) Inhibitors | Anti-inflammatory and autoimmune disease therapeutics | Forms a core structural component to which other functional groups are attached to achieve specific kinase inhibition. google.comnih.gov |
| Mu Receptor Agonists | Investigation of opioid receptor ligands | The 4-phenyl piperidine framework is a known scaffold for targeting mu receptors. nih.govresearchgate.net |
Context within Heterocyclic Chemistry and Substituted Amine Derivatives
This compound holds a significant position within the fields of heterocyclic chemistry and the study of substituted amine derivatives. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and are particularly important in medicinal chemistry due to their prevalence in natural products and synthetic drugs. The piperidine ring is a classic example of a saturated N-heterocycle, and its chemistry is well-established.
As a substituted amine derivative, the compound's chemical behavior is dictated by the properties of its two distinct amine groups. The primary aromatic amine of the aniline ring is generally less basic than the secondary aliphatic amine of the piperidine ring due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. This difference in basicity and reactivity allows for chemoselective reactions, where one amine group can be modified while the other remains intact, a highly desirable feature in complex molecule synthesis. The study of such derivatives contributes to a deeper understanding of structure-activity relationships and the rational design of molecules with specific biological functions. nbinno.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-piperidin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-4,10,13H,5-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZONAIZKILKTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970212 | |
| Record name | 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548768-98-5 | |
| Record name | 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Structural Characterization and Conformational Dynamics
X-ray Crystallographic Analysis of Crystalline Forms and Salts
While a specific single-crystal X-ray diffraction study for 4-(Piperidin-4-yl)aniline (B52056) dihydrochloride (B599025) is not publicly available, the structural characteristics of similar piperidine-aniline conjugates and the nature of dihydrochloride salts allow for a detailed theoretical exploration of its crystalline architecture. The formation of the dihydrochloride salt is known to enhance the crystallinity of the compound.
Elucidation of Molecular and Supramolecular Architectures
In the solid state, the 4-(Piperidin-4-yl)aniline cation is expected to adopt a specific low-energy conformation. The piperidine (B6355638) ring, a saturated heterocycle, typically assumes a stable chair conformation. This arrangement minimizes steric strain and positions the substituents in either axial or equatorial positions. The aniline (B41778) group, connected at the 4-position of the piperidine ring, would likely favor an equatorial position to reduce steric hindrance.
The supramolecular architecture would be dominated by the interactions between the protonated amine groups and the chloride counter-ions. These interactions would lead to the formation of an extended network, building a well-defined three-dimensional crystalline lattice.
Detailed Analysis of Intermolecular Interactions, including Hydrogen Bonding and Pi-Stacking
The crystal structure of 4-(Piperidin-4-yl)aniline dihydrochloride would be stabilized by a network of intermolecular interactions.
Advanced Spectroscopic Probes for Structural Elucidation
Spectroscopic methods provide invaluable insights into the molecular structure and functional groups present in this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Chemical Shift Correlations
High-resolution NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are sensitive to their local electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons of the piperidine and aniline moieties. The dihydrochloride form is expected to show broad signals for the NH2+ protons in the range of δ 8–10 ppm. Aromatic protons typically resonate in the downfield region, between δ 6.5 and 7.5 ppm. The protons on the piperidine ring would appear in the more upfield region, with axial protons generally resonating between δ 1.5 and 2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for the aromatic and aliphatic carbons. The carbons of the aniline ring would appear in the aromatic region (typically δ 110-150 ppm), while the carbons of the piperidine ring would be found in the aliphatic region (typically δ 20-60 ppm).
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |
| Piperidine Protons (Axial) | 1.5 - 2.5 | 20 - 60 |
| Piperidine Protons (Equatorial) | Varies | 20 - 60 |
| NH₂⁺ Protons | 8.0 - 10.0 (broad) | - |
Vibrational Spectroscopy (FT-IR, ATR-FTIR) for Functional Group and Solid-State Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and attenuated total reflectance (ATR)-FTIR, is instrumental in identifying the functional groups present in this compound and probing its solid-state characteristics. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
Key vibrational modes for this compound would include the N-H stretching vibrations of the protonated primary and secondary amine groups. These are typically observed as broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 2800-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region, while C-N stretching vibrations would also be present. The presence of the dihydrochloride salt can influence the position and shape of these vibrational bands due to the effects of hydrogen bonding and the crystalline environment.
Interactive Data Table: Key FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| R-NH₃⁺ / R₂-NH₂⁺ | N-H Stretch | 3200 - 3400 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2800 - 3000 |
| Aromatic C=C | C=C Stretch | 1400 - 1600 |
| C-N | C-N Stretch | 1200 - 1350 |
Electronic Absorption Spectroscopy (UV-Vis) in Structural Studies
Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a valuable technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the primary chromophore is the aniline moiety. The piperidine ring, being a saturated aliphatic heterocycle, does not exhibit significant absorption in the near-UV or visible range. Therefore, the UV-Vis spectrum of the compound is dominated by the electronic transitions of the 4-substituted aniline system.
The electronic spectrum of aniline itself displays characteristic absorption bands, often referred to as A and B bands, in the 220–300 nm region. cdnsciencepub.comoup.com These absorptions arise from π→π* transitions within the benzene (B151609) ring, which are influenced by the electron-donating amino group (-NH2). The interaction of the nitrogen lone pair with the π-system of the ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted benzene. cdnsciencepub.com
For 4-(Piperidin-4-yl)aniline, the piperidin-4-yl group acts as an alkyl substituent at the para position of the aniline ring. Alkyl groups are weakly electron-donating and typically induce a small bathochromic (red) shift in the absorption bands of the aniline chromophore. The exact position of the absorption maxima (λmax) is also sensitive to the solvent environment. Polar solvents can engage in hydrogen bonding with the amino group, which can reduce the interaction between the nitrogen's lone pair and the benzene ring, often resulting in a hypsochromic (blue) shift. cdnsciencepub.com In the case of the dihydrochloride salt, protonation of both the aniline and piperidine nitrogens would significantly alter the electronic structure. The anilinium ion chromophore absorbs at much shorter wavelengths than aniline, resembling the spectrum of benzene more closely, as the nitrogen lone pair is no longer available to conjugate with the aromatic ring.
A comparative analysis of the UV-Vis spectra of aniline and related compounds illustrates these substituent and solvent effects.
| Compound | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| Aniline | Vapor | 285 | A-band (π→π) | oup.com |
| Aniline | Vapor | 235 | B-band (π→π) | oup.com |
| Aniline | Heptane | 285.5 | A-band (π→π) | cdnsciencepub.com |
| Aniline | Ethanol | 280 | A-band (π→π) | cdnsciencepub.com |
| N,N-dimethylaniline | Heptane | 297 | A-band (π→π*) | cdnsciencepub.com |
Conformational Analysis and Stereochemical Characterization
Preferred Conformational States of Piperidine and Aniline Moieties (e.g., Chair Conformations)
The conformational behavior of this compound is primarily dictated by the preferences of its two constituent rings: the saturated piperidine heterocycle and the aromatic aniline moiety.
The six-membered piperidine ring, similar to cyclohexane, strongly prefers to adopt a chair conformation to minimize angular and torsional strain. wikipedia.orgnih.gov In this conformation, the substituents can occupy either axial or equatorial positions. For the 4-(aminophenyl) group at the C-4 position, there is an overwhelming preference for the equatorial orientation. This arrangement places the bulky aromatic substituent away from the main ring structure, minimizing unfavorable 1,3-diaxial steric interactions that would occur if it were in the axial position. ias.ac.in The N-H bond of the piperidine amine also has a conformational preference, favoring the equatorial position in nonpolar solvents, though this preference can be reduced or even reversed in polar solvents where the axial conformer may be more stable. wikipedia.org
The relative orientation between the piperidine and aniline rings is another critical conformational parameter. Studies on related 4-arylpiperidines have shown that the most stable conformation is typically one where the plane of the aromatic ring is perpendicular to the mean plane of the piperidine ring. researchgate.net This perpendicular arrangement minimizes steric repulsion between the ortho-hydrogens of the aniline ring and the axial hydrogens at the C-3 and C-5 positions of the piperidine ring.
| Moiety | Preferred Conformation | Key Features | Reference |
|---|---|---|---|
| Piperidine Ring | Chair | Minimizes torsional and angular strain. | wikipedia.orgnih.gov |
| 4-(Aminophenyl) Substituent | Equatorial | Avoids 1,3-diaxial steric interactions. | ias.ac.in |
| Piperidine N-H Bond | Equatorial (generally) | Preference can be solvent-dependent. | wikipedia.orgrsc.org |
| Relative Ring Orientation | Perpendicular | Minimizes steric hindrance between the two rings. | researchgate.net |
Impact of Substituents on Conformational Equilibria and Dynamics
The introduction of additional substituents on either the piperidine or aniline rings can significantly influence the molecule's conformational equilibria and dynamic behavior.
On the piperidine ring, N-substitution has a pronounced effect. For instance, replacing the piperidine N-H with an N-methyl group further reinforces the preference for an equatorial substituent on the nitrogen. wikipedia.org The energy barrier for nitrogen inversion in piperidine is substantially lower than for ring inversion, allowing for rapid interconversion between the two chair conformers (N-H axial and N-H equatorial). wikipedia.org Introducing bulky substituents elsewhere on the piperidine ring can raise the energy barrier for ring inversion or, in cases of severe steric strain, may favor non-chair conformations such as a twist-boat or boat form. ias.ac.innih.gov For example, the introduction of an N-nitroso group can lead to an equilibrium mixture of boat forms due to steric strain in the chair conformation. ias.ac.in
Substituents on the aniline ring primarily exert their influence through electronic effects. While 4-arylpiperidines favor a perpendicular ring orientation, studies on structurally related 1-arylpiperazines show that strong electron-withdrawing groups on the aryl ring can increase conjugation between the nitrogen lone pair and the π-system, favoring a more coplanar arrangement. researchgate.net Conversely, electron-releasing groups reduce this energy difference. researchgate.net For derivatives of 4-(Piperidin-4-yl)aniline, substituents on the aniline ring would similarly modify the electronic properties and could subtly alter the rotational barrier and preferred dihedral angle between the two rings.
Stereochemical Aspects of Chiral Derivatives and Enantiomer Characterization
4-(Piperidin-4-yl)aniline itself is an achiral molecule as it possesses a plane of symmetry passing through C-1, N-1, C-4, and the attached aniline ring. However, chirality can be readily introduced by placing substituents at any position on the piperidine ring other than C-1 or C-4, or by creating a chiral center on a substituent. For instance, substitution at the C-2 or C-3 position generates a stereocenter, leading to the existence of enantiomers.
The synthesis of such chiral derivatives requires stereocontrolled methods to obtain enantiomerically enriched or pure compounds. Strategies to achieve this include the use of chiral starting materials, such as derivatives of the naturally occurring amino acid (S)-piperidine-2-carboxylic acid. nih.gov Other approaches involve asymmetric synthesis, for example, through rhodium-catalyzed asymmetric hydrogenation of a suitable precursor. rsc.org Furthermore, kinetic resolution of a racemic mixture of a piperidine derivative can be employed, where a chiral base like n-BuLi complexed with (-)-sparteine (B7772259) selectively deprotonates one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material. acs.org
The characterization of these chiral derivatives and the determination of enantiomeric purity rely on specialized analytical techniques. The most common methods include:
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Polarimetry: Measuring the rotation of plane-polarized light, as enantiomers rotate light in equal but opposite directions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce diastereomeric environments, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum.
These methods are crucial for the development and characterization of chiral piperidine-containing compounds for various applications, including pharmaceuticals. rsc.org
Computational Chemistry and Theoretical Frameworks
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy, making it a standard tool for studying organic molecules. scispace.comnih.gov DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic parameters and reaction energies.
A fundamental step in computational analysis is geometry optimization, which locates the minimum energy conformation of a molecule. scispace.com Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the three-dimensional arrangement of atoms is determined by calculating forces on each atom and adjusting their positions until a stable structure is found. scispace.comresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For a molecule like 4-(Piperidin-4-yl)aniline (B52056) dihydrochloride (B599025), DFT would reveal the chair conformation of the piperidine (B6355638) ring and the planarity of the aniline (B41778) ring. nih.gov The protonation of the nitrogen atoms in the dihydrochloride salt would significantly influence the geometry, particularly the C-N bond lengths and the charge distribution across the molecule.
Electronic structure calculations provide information about the distribution of electrons within the molecule. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity and stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.net For aniline derivatives, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO distribution depends on the substituents.
Table 1: Example of DFT-Calculated Geometrical Parameters for an Aniline Derivative This table presents illustrative data for a related aniline derivative to demonstrate typical DFT outputs, as specific experimental or calculated values for 4-(Piperidin-4-yl)aniline dihydrochloride are not available in the cited literature.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-C (aromatic) | 1.39 |
| C-N (aniline) | 1.40 | |
| N-H (amine) | 1.01 | |
| Parameter | Angle | **Calculated Value (°) ** |
| Bond Angle | C-N-H | 113.0 |
| C-C-C (aromatic) | 120.0 |
Data adapted from studies on similar aniline structures. scispace.comresearchgate.net
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.br By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental FT-IR spectra. sparkle.pro.br This comparison helps in the definitive assignment of vibrational modes to specific functional groups and bond movements within the molecule. For this compound, this would involve identifying characteristic peaks for N-H stretches (from both the aniline and protonated piperidine amines), C-H stretches, and aromatic C-C vibrations.
Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govscielo.br These theoretical values serve as a powerful tool for validating the structural characterization of newly synthesized compounds by correlating the calculated shifts with experimental data.
Energetic analyses delve into the stability of the molecule. DFT can be used to calculate thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy. orientjchem.org These values are crucial for understanding the molecule's stability and potential reaction pathways.
Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis
While DFT focuses on the electronic structure, MEP and Hirshfeld surface analyses provide visual and quantitative information about charge distribution and intermolecular interactions, which are fundamental to understanding crystal packing and molecular recognition.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. Different colors on the MEP surface represent different potential values:
Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. In 4-(Piperidin-4-yl)aniline, this would likely be concentrated on the nitrogen atom of the aniline group (in its free base form) and the π-system of the aromatic ring.
Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms like the N-H protons of the ammonium (B1175870) groups in the dihydrochloride salt. researchgate.net
The MEP map provides a clear picture of the charge distribution and helps predict how the molecule will interact with other molecules, receptors, or solvents. tci-thaijo.org
Hirshfeld surface analysis is a modern method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of all other molecules.
By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm map highlight contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. mdpi.commdpi.com
A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, summarizing all intermolecular contacts and providing a percentage contribution for each type of interaction (e.g., H···H, C···H, O···H). nih.govnih.gov For this compound, the presence of chloride ions and protonated nitrogens would lead to prominent N-H···Cl hydrogen bonds, which would be clearly visible on the fingerprint plot.
The enrichment ratio (E_XY) offers a more profound analysis by comparing the proportion of actual contacts between two atomic species (X and Y) in the crystal with the proportion that would be expected if the contacts were random. nih.govresearchgate.net
An enrichment ratio E > 1 indicates that a particular contact is favored or enriched.
An enrichment ratio E < 1 indicates that the contact is disfavored or impoverished.
This quantitative measure helps to identify the most significant interactions driving the crystal packing. For instance, polar contacts like N···H and O···H typically show high enrichment ratios, confirming the importance of hydrogen bonding in the crystal structure. nih.govnih.gov
Table 2: Example of Hirshfeld Surface Contact Contributions and Enrichment Ratios for a Heterocyclic Compound This table presents illustrative data to demonstrate the output of a Hirshfeld surface analysis, as specific data for this compound is not available in the cited literature.
| Contact Type | Contribution (%) | Enrichment Ratio (E) |
| H···H | 46.1 | 0.95 |
| N···H | 20.4 | 1.25 |
| C···H | 17.4 | 1.05 |
| C···C | 6.9 | 1.40 |
Data adapted from studies on similar heterocyclic structures. nih.govnih.gov
Energy Framework Decomposition for Understanding Crystal Packing
The stability and physical properties of a crystalline solid, such as this compound, are governed by the intricate network of intermolecular interactions within its crystal lattice. Understanding this three-dimensional arrangement, or crystal packing, is crucial for predicting polymorphism, solubility, and mechanical strength. Energy framework decomposition is a computational method that provides quantitative insight into the energetic contributions of these non-covalent interactions. This analysis is typically performed using software like CrystalExplorer, which calculates the interaction energies between a central molecule and its neighbors.
The process begins with a high-resolution single-crystal X-ray diffraction structure of the compound. This experimental data provides the precise coordinates of each atom, which serves as the input for the calculations. Hirshfeld surface analysis is first employed to visually and qualitatively assess the intermolecular contacts. The Hirshfeld surface is a graphical tool that maps the regions of close contact between molecules. For a molecule like this compound, with its potential for hydrogen bonding (from the anilinium and piperidinium (B107235) N-H groups), C-H···π interactions, and van der Waals forces, the Hirshfeld surface and its associated 2D fingerprint plots can identify the prevalence of these interactions. For instance, sharp spikes in the fingerprint plot would indicate dominant N-H···Cl or C-H···π interactions, which are critical in the packing of the dihydrochloride salt.
The results of the energy framework analysis are visualized as cylindrical frameworks where the radius of the cylinder connecting the centroids of two molecules is proportional to the strength of the interaction energy. This provides an intuitive and powerful representation of the packing topology, highlighting the most significant stabilization pathways within the crystal. For this compound, this would likely reveal a robust network dominated by electrostatic interactions, supplemented by a significant contribution from dispersion forces.
| Interaction Type | Typical Energy (kJ/mol) | Expected Contribution in Crystal Packing |
| Electrostatic | -50 to -150 | High (Dominant due to N-H+···Cl− bonds) |
| Dispersion | -20 to -80 | High (Significant contribution from aromatic and aliphatic groups) |
| Repulsion | +10 to +50 | Moderate (Defines the close-contact limits) |
| Polarization | -5 to -15 | Low to Moderate |
| Total Energy | -80 to -250 | Represents the overall lattice energy |
This interactive table provides representative energy values for different interaction components as calculated in energy framework analyses of similar organic salts. The values for this compound would be specific to its determined crystal structure.
Molecular Dynamics (MD) Simulations and Ligand-Protein Interaction Modeling
Molecular Dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing insights that are inaccessible through static models. For a compound like this compound, which is a scaffold used in the design of bioactive molecules, MD simulations are invaluable for understanding how it interacts with biological targets and behaves in a physiological environment.
Before running a dynamic simulation, the initial binding pose of a ligand in a protein's active site is typically predicted using molecular docking. For the 4-(piperidin-4-yl)aniline scaffold, docking studies into various receptors, such as kinases or G-protein coupled receptors, would reveal key interactions that contribute to binding affinity. The protonated piperidine nitrogen and the aniline nitrogen are prime candidates for forming strong hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. chemrevlett.com The aniline ring can participate in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan, while the piperidine ring can form favorable hydrophobic interactions. nih.gov
Once a high-ranking docking pose is identified, it serves as the starting point for MD simulations. The simulation places the protein-ligand complex in a solution box, typically with water and ions to mimic physiological conditions, and solves Newton's equations of motion for every atom. Over the course of the simulation (often spanning hundreds of nanoseconds), the ligand's stability in the binding pocket is assessed. Key metrics include the root-mean-square deviation (RMSD) of the ligand, which quantifies its movement from the initial pose. A stable RMSD suggests a stable binding mode.
The simulation also provides a detailed map of the dynamic interactions. The persistence of specific hydrogen bonds, the fluctuation of hydrophobic contacts, and the role of water molecules in mediating interactions can all be analyzed. For the 4-(piperidin-4-yl)aniline moiety, simulations would reveal the conformational landscape of the molecule when bound. The piperidine ring typically adopts a stable chair conformation. nih.govwhiterose.ac.uk However, the rotational freedom around the C-C bond connecting the two rings allows for different relative orientations of the aniline and piperidine groups, which can be crucial for fitting into a specific binding site. Analysis of the dihedral angle between the two rings throughout the simulation helps to characterize the accessible and preferred conformations within the protein environment. researchgate.net
| Interaction Type | Potential Protein Residues | Description |
| Hydrogen Bond / Salt Bridge | Asp, Glu, Gln, Asn, Ser, Thr | The protonated nitrogens of the piperidine and aniline groups act as hydrogen bond donors to polar or acidic residues. |
| π-π Stacking | Phe, Tyr, Trp, His | The aromatic aniline ring stacks with the aromatic side chains of protein residues. |
| Cation-π | Phe, Tyr, Trp | The positively charged piperidinium ring interacts favorably with the electron-rich face of an aromatic residue. rsc.org |
| Hydrophobic Contact | Ala, Val, Leu, Ile, Met | The aliphatic CH2 groups of the piperidine ring interact with nonpolar residues in the binding site. |
This interactive table outlines the potential non-covalent interactions that the 4-(piperidin-4-yl)aniline scaffold can form within a protein's binding site.
MD simulations are not limited to protein-bound states; they are also used to understand the intrinsic dynamic behavior of a molecule in solution. Simulating this compound in an aqueous environment provides insights into its solvation, stability, and conformational preferences absent the constraints of a binding pocket. researchgate.net
When studying the ligand within a protein complex, MD simulations can assess the stability of the entire system. The RMSD of the protein's backbone atoms is monitored to ensure the protein itself is not undergoing significant, destabilizing changes upon ligand binding. Furthermore, techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be applied to the simulation trajectory to estimate the free energy of binding, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov These calculations decompose the binding energy into its constituent parts, offering a deeper understanding of the energetic drivers of ligand recognition.
Research Applications in Advanced Chemical Sciences
Principles of Crystal Engineering and Supramolecular Assembly
The solid-state architecture of 4-(Piperidin-4-yl)aniline (B52056) dihydrochloride (B599025) is governed by a network of strong and weak non-covalent interactions. As a dihydrochloride salt, both the primary aniline (B41778) amine and the secondary piperidine (B6355638) amine are protonated, creating robust hydrogen-bond donors (N⁺–H). These positively charged sites, along with the chloride anions (Cl⁻), form the primary charge-assisted hydrogen bonds that dictate the crystal packing.
Rational Design of Crystalline Materials and Pharmaceutical Co-crystals
Crystal engineering aims to design and synthesize solid-state structures with desired physical and chemical properties. The 4-(piperidin-4-yl)aniline scaffold offers key functional groups for creating predictable supramolecular synthons—structural units formed by reliable and directional intermolecular interactions. In the dihydrochloride salt, the most prominent synthon is the charge-assisted hydrogen bond N⁺–H···Cl⁻. The geometry and connectivity of these interactions can guide the assembly of the molecules into specific one-, two-, or three-dimensional networks.
The principles of crystal engineering are also applied to the formation of pharmaceutical co-crystals, which are multi-component crystals of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer. While 4-(piperidin-4-yl)aniline dihydrochloride is an intermediate, its core structure is relevant for this field. The aniline and piperidine moieties can be used to form robust hydrogen bonds with coformers containing functional groups like carboxylic acids or amides. The rational design of such co-crystals allows for the modification of key physicochemical properties like solubility, stability, and bioavailability without altering the covalent structure of the parent molecule.
Self-Assembly Mechanisms in Organic Salts and Organized Solids
The formation of a crystalline solid from a solution of this compound is a spontaneous self-assembly process. This process is driven by the molecules arranging themselves to achieve the most stable energetic state, primarily through the formation of strong hydrogen bonds. In organic salts, the assembly is dominated by the interactions between the cation (protonated 4-(piperidin-4-yl)aniline) and the anion (chloride).
Understanding Non-Covalent Interactions in Solid-State Chemistry
The crystal lattice of this compound is stabilized by a hierarchy of non-covalent interactions. mdpi.com A detailed analysis of its (or analogous structures') crystal packing would reveal the specific roles these forces play.
Charge-Assisted Hydrogen Bonds: The strongest interactions are the N⁺–H···Cl⁻ hydrogen bonds. Both the anilinium and piperidinium (B107235) groups participate as donors, creating a robust network that forms the primary framework of the crystal structure. mdpi.com
Conventional Hydrogen Bonds: If water molecules are incorporated into the lattice, they can act as bridging elements, accepting hydrogen bonds from the N⁺–H groups and donating to the chloride ions (N⁺–H···O–H···Cl⁻).
π-Interactions: The electron-rich aniline ring can participate in π-π stacking or cation-π interactions, further organizing the molecules in the solid state.
The comprehensive characterization of these interactions is crucial for understanding the material's properties and for rationally designing new materials with tailored solid-state characteristics. nih.gov
Strategies for Ligand Design and Scaffold Modulation
The 4-(piperidin-4-yl)aniline moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its structural and electronic features allow it to serve as a versatile starting point for the development of ligands that can interact with a wide range of biological targets, particularly protein kinases. rroij.comsoton.ac.uk
Structure-Based Design Principles for Targeted Molecular Interactions
Structure-based drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. rroij.com The 4-(piperidin-4-yl)aniline scaffold is well-suited for this approach due to its distinct features that can be tailored to fit specific binding pockets.
Aniline Moiety: The primary amine can be functionalized to introduce groups that form key interactions, such as hydrogen bonds, with the target protein. The aromatic ring itself can engage in hydrophobic or π-stacking interactions.
Piperidine Ring: This non-aromatic heterocycle provides a three-dimensional structural element. It can be substituted to orient functional groups in specific vectors to probe different regions of a binding site. The nitrogen atom can act as a hydrogen bond acceptor or can be protonated to form salt bridges.
Linker Functionality: The scaffold effectively acts as a linker, connecting two distinct pharmacophoric elements. For instance, in many kinase inhibitors, the aniline portion interacts with the "hinge" region of the ATP-binding site, while the piperidine is used to project a larger group into the solvent-exposed region or a deeper hydrophobic pocket. nih.gov
A notable example of this scaffold's application is in the development of Mer-tyrosine kinase (MERTK) inhibitors, where the 1-(methylpiperidin-4-yl)aniline system was used as a key pharmacophore. nih.gov
| Feature of Scaffold | Role in Structure-Based Design | Example Interaction |
| Aniline Nitrogen | Hydrogen bond donor/acceptor; Point of attachment | Forms hydrogen bonds with kinase hinge region backbone |
| Aniline Phenyl Ring | Hydrophobic & π-stacking interactions | Occupies hydrophobic pockets adjacent to the ATP site |
| Piperidine Ring | 3D scaffold; Positions substituents | Orients functional groups towards specific sub-pockets |
| Piperidine Nitrogen | Basic center; H-bond acceptor | Forms salt bridge with acidic residues (e.g., Asp) |
Pharmacophore Hybridization and Scaffold Diversification for Research Tools
Pharmacophore hybridization is a strategy that combines two or more distinct pharmacophoric scaffolds into a single molecule to create a new chemical entity with a unique activity profile. nih.gov This approach is used to develop novel research tools and therapeutic leads. The 4-(piperidin-4-yl)aniline core is an excellent component for such strategies.
For instance, researchers have employed a hybrid drug design approach by combining a pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine system with a 1-(methylpiperidin-4-yl)aniline pharmacophore to develop novel MERTK inhibitors for cancer research. nih.gov In this design, the triazine core targets one part of the kinase active site, while the substituted aniline-piperidine moiety addresses another, demonstrating a successful hybridization strategy. nih.gov
Scaffold diversification involves systematically modifying the core structure to explore the chemical space around it. Starting from 4-(piperidin-4-yl)aniline, a library of derivatives can be synthesized to probe structure-activity relationships (SAR). This is a cornerstone of fragment-based drug discovery (FBDD), where small, low-complexity molecules (fragments) like the 4-(piperidin-4-yl)aniline scaffold are identified as binders to a target and then optimized into more potent leads. researchgate.netfrontiersin.org The modular nature of the scaffold—with distinct points for modification on the aniline ring, the aniline nitrogen, and the piperidine nitrogen—makes it an ideal starting point for creating diverse libraries of compounds for screening campaigns. researchgate.netnih.gov
| Hybridization Partner | Target Class | Rationale |
| Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine | Protein Kinases (MERTK) | Combines two known kinase-binding pharmacophores to enhance potency and selectivity. nih.gov |
| 4-Aminoquinoline | Anticancer Targets | Merges scaffolds with known anticancer activity to create agents with potentially novel mechanisms or improved tumor selectivity. nih.gov |
| Isatin | Anticancer Targets | Links the piperazinylquinoline system with another pharmacophore known to induce cell-killing effects. nih.gov |
Exploration of Structure-Activity Relationships through Systematic Derivatization
The core structure of 4-(piperidin-4-yl)aniline presents multiple avenues for systematic derivatization to probe structure-activity relationships. The primary amine of the aniline ring and the secondary amine of the piperidine ring are key functional groups that can be readily modified.
Table 1: Potential Derivatization Sites and Their Significance in SAR Studies
| Derivatization Site | Potential Modifications | Rationale for SAR Exploration |
| Aniline Amine (NH2) | Acylation, Alkylation, Sulfonylation, Formation of ureas and thioureas | To investigate the role of hydrogen bonding, electronic effects, and steric bulk at this position on target binding and pharmacokinetic properties. |
| Piperidine Amine (NH) | Acylation, Alkylation, Reductive amination | To explore the impact of substituents on the piperidine nitrogen on potency, selectivity, and physical properties such as solubility and cell permeability. |
| Aromatic Ring | Halogenation, Nitration, Alkylation | To modulate electronic properties and metabolic stability of the molecule. |
| Piperidine Ring | Substitution at other positions | To investigate the influence of stereochemistry and additional functional groups on biological activity. |
Systematic derivatization of analogous 4-anilinopiperidine structures has been a cornerstone in the development of potent opioid analgesics. By modifying the substituents on both the aniline and piperidine rings, researchers have been able to fine-tune the pharmacological profiles of these compounds, leading to agents with improved potency and reduced side effects. For instance, the exploration of different acyl groups on the aniline nitrogen and various alkyl or arylalkyl groups on the piperidine nitrogen has been crucial in understanding the SAR of fentanyl and its analogs.
Role in Catalyst and Material Science Development
The application of this compound in the fields of catalysis and materials science is an emerging area with significant untapped potential. Its bifunctional nature, possessing both a primary aromatic amine and a secondary aliphatic amine, makes it an intriguing candidate for development as a novel ligand and as a monomer for advanced materials.
Potential as Ligands in Novel Catalytic Systems
The nitrogen atoms in both the aniline and piperidine moieties of 4-(piperidin-4-yl)aniline possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound could serve as a bidentate or monodentate ligand in the formation of metal complexes for catalysis.
Table 2: Potential Catalytic Applications of 4-(Piperidin-4-yl)aniline-Based Ligands
| Metal Center | Potential Catalytic Reactions | Rationale |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | The nitrogen atoms can stabilize the palladium catalyst, enhancing its activity and selectivity. |
| Ruthenium (Ru) | Hydrogenation, Transfer hydrogenation | Chiral derivatives could be employed for asymmetric synthesis. |
| Copper (Cu) | Click chemistry, Ullmann condensation | The ligand could facilitate copper-catalyzed coupling reactions. |
| Rhodium (Rh) | Hydroformylation, Hydrogenation | The electronic and steric properties of the ligand can be tuned to control the outcome of the reaction. |
Although specific examples of catalytic systems employing this compound as a ligand are not yet reported in mainstream literature, the versatility of related amine-containing ligands in catalysis provides a strong rationale for its investigation in this domain. The ability to modify the ligand structure through derivatization offers a pathway to fine-tune the catalytic performance for specific transformations.
Incorporation into Advanced Materials with Tailored Properties
The presence of two reactive amine groups allows 4-(piperidin-4-yl)aniline to be considered as a monomer or a cross-linking agent in the synthesis of polymers and other advanced materials. The rigid aromatic ring and the flexible piperidine unit could impart unique thermal, mechanical, and morphological properties to the resulting materials.
Table 3: Potential Advanced Materials Incorporating 4-(Piperidin-4-yl)aniline
| Material Type | Potential Synthesis Route | Potential Properties and Applications |
| Polyamides | Polycondensation with dicarboxylic acids or their derivatives | High thermal stability, good mechanical strength; potential for use in high-performance fibers and films. |
| Polyimides | Reaction with dianhydrides | Excellent thermal and chemical resistance; applications in aerospace and electronics. |
| Epoxy Resins | As a curing agent for epoxy resins | Enhanced toughness and thermal stability of the cured resin. |
| Conducting Polymers | Oxidative polymerization of the aniline moiety | Potential for use in sensors, antistatic coatings, and organic electronics. |
The incorporation of the 4-(piperidin-4-yl)aniline moiety into a polymer backbone could introduce sites for post-polymerization modification, allowing for the tailoring of material properties such as solubility, hydrophilicity, and functionality. While the exploration of this compound in materials science is in its infancy, its structural attributes suggest a promising future in the development of novel functional materials.
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Methodologies for Aminopiperidines
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of aminopiperidines, including 4-(piperidin-4-yl)aniline (B52056), is a key area for such advancements. Traditional methods often rely on harsh reagents and generate significant waste. nih.gov Emerging sustainable alternatives focus on biocatalysis, flow chemistry, and the use of environmentally benign solvents.
Biocatalysis offers a highly selective and efficient route to chiral amines and their derivatives. nih.gov Enzyme cascades, utilizing biocatalysts like galactose oxidase and imine reductase, are being developed for the stereoselective synthesis of protected aminopiperidines from accessible starting materials. nih.gov These enzymatic processes operate under mild conditions and can significantly reduce the use of toxic reagents and byproducts. sciml.ai Lipases have also been successfully immobilized and used for the biocatalytic synthesis of piperidine (B6355638) derivatives through multicomponent reactions, offering high yields and catalyst reusability. mdpi.com
Flow chemistry provides a safer and more efficient alternative to traditional batch processing for many chemical transformations, including hydrogenations and reactions involving hazardous materials. researchgate.net Continuous-flow systems allow for precise control over reaction parameters, leading to higher yields, fewer impurities, and easier scalability. researchgate.net This technology is particularly advantageous for the synthesis of active pharmaceutical ingredients (APIs), enabling a more streamlined and reproducible manufacturing process.
The use of greener solvents , such as water or deep eutectic solvents, is another critical aspect of sustainable synthesis. nih.govmetwarebio.com For instance, water-mediated intramolecular cyclization has been employed for the synthesis of substituted piperidinols. nih.gov Research into deep eutectic solvents, which are inexpensive and environmentally friendly, has shown their effectiveness as reaction media for the synthesis of piperidin-4-one derivatives. metwarebio.com
| Sustainable Method | Key Advantages | Example Application |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govsciml.ai | Synthesis of protected 3-aminopiperidines using enzyme cascades. nih.gov |
| Flow Chemistry | Enhanced safety, improved efficiency and control, easy scalability. researchgate.net | High-throughput synthesis of 1-aryl-4-aminopiperidine libraries. pharmafeatures.com |
| Green Solvents | Reduced environmental impact, lower cost, increased safety. nih.govmetwarebio.com | Water-mediated intramolecular cyclization for piperidinol synthesis. nih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic and imaging techniques are emerging as powerful tools for real-time, in-situ monitoring of chemical reactions, including the synthesis of aminopiperidines. These methods, often grouped under the umbrella of Process Analytical Technology (PAT), provide continuous data on the concentration of reactants, intermediates, and products. researchgate.netmdpi.com
In-situ Spectroscopic Methods like Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for non-invasive monitoring of reaction progress. researchgate.net For example, in-situ IR spectroscopy has been effectively used to monitor the lithiation–substitution of N-Boc-piperidine, a key step in the synthesis of certain derivatives, enabling the optimization of reaction conditions. nih.gov FTIR has also been demonstrated as a valuable tool for monitoring Curtius rearrangement reactions in both batch and flow chemistry setups, providing insights into reaction mechanisms and kinetics. FlowNMR spectroscopy is another powerful technique for real-time monitoring, offering detailed structural information about species in the reaction mixture. researchgate.net
Mass Spectrometry (MS) based techniques are also being adapted for continuous online monitoring, offering high sensitivity and selectivity for target analytes and trace components. researchgate.net Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can directly analyze reaction mixtures without extensive workup, providing structural information in under a minute. sciml.ai
Chemical Imaging Techniques , such as near-infrared (NIR), mid-infrared (MIR), and Raman chemical imaging, provide spatially resolved chemical information. nih.gov These hyperspectral or multispectral imaging methods can visualize the distribution of different chemical components within a sample, which is particularly useful for monitoring processes like blend uniformity and tablet coating in pharmaceutical manufacturing. nih.gov
| Technique | Information Provided | Application in Synthesis |
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, products. nih.gov | Monitoring lithiation of N-Boc-piperidine and Curtius rearrangements. nih.gov |
| FlowNMR | Detailed structural information, quantification of species. researchgate.net | Real-time kinetic and mechanistic studies of reactions in flow. researchgate.net |
| Mass Spectrometry | High-sensitivity detection of analytes and intermediates. researchgate.net | Rapid reaction progress monitoring without sample workup. sciml.ai |
| Chemical Imaging | Spatial distribution of chemical components. nih.gov | Analysis of blend uniformity and composition in solid dosage forms. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. researchgate.net These computational tools can analyze vast chemical spaces to design novel molecules with desired properties and predict their activities and synthesizability. numberanalytics.com
De Novo Drug Design utilizes generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to create novel molecular structures from scratch. wikipedia.orgnih.gov These models can be trained on large datasets of known molecules to generate new compounds with optimized properties, such as high binding affinity for a specific biological target. nih.gov This approach is particularly useful for designing ligands for challenging targets like G protein-coupled receptors (GPCRs). pharmafeatures.com
Quantitative Structure-Activity Relationship (QSAR) models are another key application of ML in drug discovery. QSAR models correlate the structural or physicochemical properties of compounds with their biological activities. drugdiscoverychemistry.com These predictive models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. For instance, a group-based QSAR model has been developed for piperidine-derived compounds to identify potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. mdpi.com
| AI/ML Application | Description | Relevance to Aminopiperidines |
| De Novo Design | Generation of novel molecular structures with desired properties using generative models. wikipedia.orgnih.gov | Designing novel aminopiperidine-based ligands with optimized activity for specific biological targets. |
| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. drugdiscoverychemistry.com | Development of predictive models for piperidine derivatives to guide lead optimization. mdpi.com |
| Synthesizability Prediction | Assessing the synthetic accessibility of computationally designed molecules. nih.gov | Ensuring that novel aminopiperidine structures generated by AI can be practically synthesized. nih.govresearchgate.net |
Exploration of Novel Supramolecular Architectures with Tunable Properties
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating novel materials with tunable properties. By engineering the self-assembly of molecules like 4-(piperidin-4-yl)aniline, it is possible to construct complex architectures that respond to external stimuli.
Stimuli-Responsive Supramolecular Polymers and Gels are dynamic materials whose properties can be altered by changes in their environment, such as temperature, pH, or the presence of specific ions. nih.govnih.gov For example, polymers containing piperidine carboxamide moieties have been synthesized that exhibit temperature-responsive behavior in aqueous solutions, such as an upper critical solution temperature (UCST). pharmafeatures.com The driving force for this behavior is often the formation and disruption of intermolecular hydrogen bonds. pharmafeatures.com The incorporation of pyridyl groups into low-molecular-weight gelators can also lead to robust, stimuli-responsive supramolecular gels. nih.gov
Crystal Engineering and Co-crystals focus on the design and synthesis of crystalline solids with desired structures and properties. mdpi.com Hydrogen bonding is a key interaction used to guide the assembly of molecules into specific networks. metwarebio.com Studies on the crystal structures of piperidine and its derivatives have shown that they form hydrogen-bonded chains and sheets. numberanalytics.com By co-crystallizing aminopiperidines with other molecules (co-formers), it is possible to create new solid forms with modified physicochemical properties, such as solubility and stability. For instance, piperidine has been shown to form co-crystals with quinol, where the structure is dominated by hydrogen bonding between the two components. researchgate.net
The self-assembly of aniline (B41778) and its oligomers can also lead to a variety of supramolecular structures, including nanoparticles, nanofibers, and nanotubes. researchgate.net The morphology of these structures can be controlled by the conditions of the polymerization process. researchgate.net The ability to control the self-assembly of both the piperidine and aniline moieties of 4-(piperidin-4-yl)aniline opens up possibilities for creating a wide range of novel supramolecular architectures with potentially unique properties.
| Supramolecular System | Key Feature | Potential Application |
| Stimuli-Responsive Polymers | Properties change in response to external stimuli (e.g., temperature). nih.govpharmafeatures.com | Smart materials for drug delivery or sensors. |
| Co-crystals | Modified physicochemical properties through non-covalent bonding. researchgate.netmdpi.com | Improving the solubility and bioavailability of pharmaceutical compounds. |
| Self-Assembled Oligomers | Formation of well-defined nanostructures (e.g., nanofibers, nanotubes). researchgate.net | Advanced materials for electronics and catalysis. |
Multi-Omics and Systems Chemistry Approaches for Deeper Mechanistic Understanding
To gain a holistic understanding of how small molecules like 4-(piperidin-4-yl)aniline interact with biological systems, researchers are increasingly turning to multi-omics and systems chemistry approaches. These fields integrate data from various levels of biological organization and chemical complexity to build comprehensive models of molecular interactions and their consequences.
Multi-Omics in Drug Discovery involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net This approach provides a more complete picture of a drug's mechanism of action, helping to identify both on-target and off-target effects. nih.gov For example, integrating proteomics and metabolomics can reveal how a drug perturbs cellular pathways and networks, offering insights into its efficacy and potential toxicity. nih.gov Chemoproteomics, a subfield of proteomics, uses chemical probes to identify the protein targets of small molecules within a complex biological system, which is crucial for target validation and understanding polypharmacology. researchgate.netnih.gov
Systems Toxicology applies systems biology principles to understand the adverse effects of chemicals. rsc.org For aniline and its derivatives, which can exhibit toxicity, a systems toxicology approach can help to elucidate the underlying mechanisms of their adverse effects, such as hematotoxicity. researchgate.netjst.go.jp By analyzing changes across multiple omics levels in response to exposure, researchers can build predictive models of toxicity. mdpi.com
Systems Chemistry and Reaction Network Analysis aims to understand the behavior of complex chemical systems, where multiple reactions occur simultaneously. numberanalytics.com By representing chemical transformations as networks of nodes (species) and edges (reactions), researchers can analyze the dynamics of the system and predict its behavior. nih.gov This approach is valuable for understanding complex synthetic pathways and for designing more efficient reaction sequences. Chemical Reaction Network Theory provides a mathematical framework for analyzing the steady-state properties and stability of these networks based on their structure. sciml.aiwikipedia.org
| Approach | Focus | Application in Aminopiperidine Research |
| Multi-Omics | Integrated analysis of genomics, proteomics, metabolomics, etc. nih.govresearchgate.net | Elucidating the mechanism of action and identifying off-target effects of 4-(piperidin-4-yl)aniline-based drugs. nih.govnih.gov |
| Systems Toxicology | Understanding the adverse effects of chemicals on biological systems. rsc.org | Assessing and predicting the potential toxicity of aniline derivatives and related compounds. researchgate.netjst.go.jp |
| Systems Chemistry | Analysis of complex chemical reaction networks. numberanalytics.comwikipedia.org | Optimizing synthetic routes and understanding the formation of byproducts in the synthesis of aminopiperidines. |
Q & A
Q. What are the established synthetic routes for 4-(Piperidin-4-yl)aniline dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 4-chloronitrobenzene with piperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C), followed by nitro group reduction using H₂/Pd-C or NaBH₄. The resulting amine is treated with HCl to form the dihydrochloride salt .
- Optimization Tips :
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side products (e.g., over-alkylation).
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine.
- Purification : Recrystallization from ethanol/H₂O yields >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the piperidine ring (δ 1.5–2.5 ppm for axial protons) and aromatic protons (δ 6.5–7.5 ppm). The dihydrochloride form shows broad NH₂+ peaks at δ 8–10 ppm .
- HPLC : Use a C18 column with 0.1% TFA in H₂O/MeOH (gradient elution) to assess purity (>98% recommended for biological assays) .
- X-ray Crystallography : SHELX programs refine crystal structures; hydrogen bonding between NH₃⁺ and Cl⁻ is critical for stability .
Q. How do environmental factors (pH, temperature) affect the stability of this compound?
- Methodological Answer :
- pH Stability : The dihydrochloride salt is stable in acidic conditions (pH 2–4). Neutral or alkaline pH induces deprotonation, leading to free base precipitation .
- Thermal Stability : Decomposition occurs above 200°C (TGA data). Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Case Study : Discrepancies in NH₂ peak integration (NMR) may arise from HCl counterion interactions. Use D₂O exchange to distinguish labile protons .
- Multi-Technique Validation : Cross-validate with IR (N-H stretches at 3200–3400 cm⁻¹) and mass spectrometry (ESI-MS: [M+H]⁺ = 223.1 m/z) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize molecular geometry .
Q. What strategies are recommended for optimizing synthetic yields in scale-up processes?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like stoichiometry (1:1.2 amine:aryl halide), solvent volume, and catalyst loading (5–10% Pd/C) to identify optimal conditions .
- Continuous Flow Chemistry : Reduces side reactions and improves reproducibility (residence time: 30–60 mins at 100°C) .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Batch (Traditional) | 65–75 | 95 |
| Flow (Optimized) | 85–90 | 98 |
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity (KD values). For example, SSAO (semicarbazide-sensitive amine oxidase) shows μM-level binding .
- Molecular Docking : AutoDock Vina models interactions with piperidine’s NH group and receptor hydrophobic pockets .
- In Vitro Testing : Dose-response curves (IC₅₀) in cell lines (e.g., HEK293) transfected with target receptors .
Q. What analytical approaches address stability challenges in long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., oxidized piperidine rings) .
- Stabilizers : Add antioxidants (0.01% BHT) or lyophilize with trehalose to prevent hydrolysis .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) vs. 0.1N HCl (pH 1.2). Reported solubility ranges:
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| PBS (pH 7.4) | 0.5–1.2 | |
| 0.1N HCl | 15–20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
